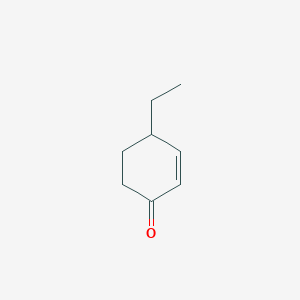

4-Ethylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexenone, characterized by the presence of an ethyl group at the fourth position of the cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the base.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of ethyl-substituted cyclohexadienes. This process is carried out in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 4-ethylcyclohexanol.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: 4-Ethylcyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods for 4-Ethylcyclohex-2-en-1-one

| Synthesis Method | Description |

|---|---|

| Alkylation | Alkylation of cyclohexenone with ethyl halides. |

| Catalytic Hydrogenation | Hydrogenation of cyclohexadienes under high pressure. |

Chemistry

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reacts with oxidizing agents like hydrogen peroxide. | Oxide derivative |

| Reduction | Reduced using sodium borohydride or lithium aluminum hydride. | 4-Ethylcyclohexanol |

| Substitution | Nucleophilic substitution with halogens or amines. | Various substituted derivatives |

Biology

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell walls due to its electrophilic nature.

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition rates.

- Mechanism of Action : The compound acts as a Michael acceptor, facilitating reactions with nucleophiles which may alter cellular functions.

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against E. coli and S. aureus. |

| Mechanism | Acts as a Michael acceptor; disrupts cell walls. |

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile described as fruity and apple-like. Its versatility also extends to fine chemicals production.

Table 4: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Production | Used in creating fruity and floral scents. |

| Fine Chemicals | Acts as a building block for various chemical syntheses. |

Mecanismo De Acción

The mechanism of action of 4-Ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the α,β-unsaturated carbonyl group, which makes the compound electrophilic and susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

- Cyclohexenone

- 4-Methylcyclohex-2-en-1-one

- 4-Propylcyclohex-2-en-1-one

Actividad Biológica

4-Ethylcyclohex-2-en-1-one is a cyclic compound with the molecular formula C8H12O. It has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and sources.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In a study evaluating various cyclohexenones, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism is believed to involve disruption of bacterial cell walls, leading to cell lysis.

The biological activity of this compound can be attributed to its electrophilic nature , primarily due to the presence of the α,β-unsaturated carbonyl group. This structure allows it to act as a Michael acceptor , facilitating reactions with nucleophiles such as thiols and amines. Such interactions can lead to modifications in cellular proteins, potentially altering cellular functions and signaling pathways .

Study on Antifungal Activity

In a controlled laboratory setting, the antifungal efficacy of this compound was tested against Candida albicans. The results demonstrated a significant reduction in fungal viability at concentrations as low as 50 µg/mL. The compound was shown to induce apoptosis in fungal cells, which was confirmed through flow cytometry analysis .

Cancer Cell Line Studies

Further investigations into the anticancer potential of this compound revealed that it exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 20 µM for MCF-7 cells and 30 µM for A549 cells, indicating a promising avenue for future drug development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | IC50 (Cancer Cells) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | 20 µM (MCF-7) | Michael addition |

| 4-Methylcyclohex-2-en-1-one | Moderate | 25 µM (MCF-7) | Similar electrophilic attack |

| Cyclohexenone | Low | >50 µM | Less reactive |

Research Findings Summary

- Antimicrobial Effects : Effective against E. coli and S. aureus.

- Antifungal Activity : Significant reduction in C. albicans viability; induces apoptosis.

- Cytotoxicity : Potent against MCF-7 and A549 cancer cell lines.

Propiedades

IUPAC Name |

4-ethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCZSPPRPTGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.